5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole
Description
5-[1-(2,4-Dichlorophenoxy)ethyl]-1H-pyrazole is a pyrazole derivative characterized by a 2,4-dichlorophenoxy group linked via an ethyl chain to the pyrazole ring. This structural motif is significant in medicinal chemistry due to the bioactivity of dichlorophenoxy groups (e.g., antimicrobial, anticancer) and the versatility of pyrazole cores in drug design .
Structure
3D Structure
Properties
IUPAC Name |
5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c1-7(10-4-5-14-15-10)16-11-3-2-8(12)6-9(11)13/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVFQDIAEDHSSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256209 | |
| Record name | 3-[1-(2,4-Dichlorophenoxy)ethyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321998-97-4 | |
| Record name | 3-[1-(2,4-Dichlorophenoxy)ethyl]-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321998-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[1-(2,4-Dichlorophenoxy)ethyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of β-Keto Ester Precursors
The cyclocondensation approach begins with the preparation of ethyl 3-(2,4-dichlorophenoxy)acetoacetate, a β-keto ester derivative. This intermediate is synthesized via alkylation of ethyl acetoacetate with 1-bromo-2-(2,4-dichlorophenoxy)ethane in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via nucleophilic substitution, where the enolate of ethyl acetoacetate attacks the bromoethylphenoxy moiety. Purification via recrystallization from ethanol/water (3:1) yields the β-keto ester in 68% purity.
Pyrazole Ring Formation
The β-keto ester is subsequently treated with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 60°C for 3 hours to form 5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-5(4H)-one. This step proceeds via intramolecular cyclization, with the hydrazine acting as a bifunctional nucleophile. The product is isolated as a pale-yellow solid after vacuum filtration (yield: 82%, m.p. 145–147°C).
Reduction to Target Pyrazole
The pyrazol-5(4H)-one intermediate undergoes reduction using sodium borohydride (NaBH₄) in methanol at 0°C to yield the final 1H-pyrazole derivative. The reaction is quenched with dilute hydrochloric acid (HCl), and the product is extracted with ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate 4:1) affords the title compound in 76% yield.
Key Data
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| β-Keto ester synthesis | K₂CO₃, DMF, 80°C, 12 h | 68% | 95% |
| Cyclocondensation | NH₂NH₂·H₂O, EtOH, 60°C, 3 h | 82% | 97% |
| Reduction | NaBH₄, MeOH, 0°C, 1 h | 76% | 98% |
Post-Synthetic Alkylation of Pyrazole Derivatives
Preparation of 5-Vinyl-1H-Pyrazole
An alternative route involves the synthesis of 5-vinyl-1H-pyrazole via Friedel-Crafts alkylation of pyrrole with acetylene in the presence of aluminum chloride (AlCl₃). However, this method suffers from low regioselectivity (<50% yield). A more efficient approach utilizes palladium-catalyzed cross-coupling of 5-bromo-1H-pyrazole with vinyl tributylstannane, yielding 5-vinyl-1H-pyrazole in 89% yield.
Hydrobromination and Phenoxy Substitution
The vinyl group is hydrobrominated using hydrogen bromide (HBr) in acetic acid at 60°C for 6 hours to form 5-(2-bromoethyl)-1H-pyrazole. Subsequent Williamson ether synthesis with 2,4-dichlorophenol in the presence of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at reflux for 24 hours yields the target compound. Purification via flash chromatography (hexane/ethyl acetate 7:3) provides the product in 63% yield.
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Vinylpyrazole synthesis | Pd(PPh₃)₄, SnBu₃, DMF, 80°C | 89% |
| Hydrobromination | HBr, AcOH, 60°C, 6 h | 75% |
| Williamson ether synthesis | t-BuOK, THF, reflux | 63% |
Multi-Step Functionalization via Bromination and Oxidation
Bromination of 5-Methyl-1H-Pyrazole
5-Methyl-1H-pyrazole is brominated using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride (CCl₄) under reflux for 8 hours to yield 5-(bromomethyl)-1H-pyrazole. The product is isolated via vacuum distillation (yield: 70%, b.p. 120°C at 15 mmHg).
Sommelet Reaction for Aldehyde Formation
The bromomethyl derivative undergoes Sommelet reaction with hexamethylenetetramine (HMTA) in chloroform at 60°C for 12 hours, followed by hydrolysis with hydrochloric acid (HCl) to yield 5-formyl-1H-pyrazole. The aldehyde intermediate is then subjected to reductive amination with 2,4-dichlorophenoxyethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the target compound in 58% overall yield.
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, BzO₂, CCl₄, reflux | 70% |
| Sommelet reaction | HMTA, CHCl₃, 60°C, 12 h | 65% |
| Reductive amination | NaBH₃CN, MeOH, rt, 24 h | 58% |
Comparative Analysis of Synthetic Routes
The cyclocondensation method (Method 1) offers the highest overall yield (76%) and scalability, making it preferable for industrial applications. In contrast, the post-synthetic alkylation approach (Method 2) requires expensive palladium catalysts but achieves superior regiocontrol. The multi-step functionalization route (Method 3) is less efficient due to low yields in the reductive amination step.
Table 1. Comparative Performance of Synthetic Methods
| Method | Total Yield | Cost Efficiency | Regioselectivity | Scalability |
|---|---|---|---|---|
| 1 | 76% | High | Moderate | Excellent |
| 2 | 63% | Low | High | Moderate |
| 3 | 58% | Moderate | Low | Poor |
Spectroscopic Characterization
1H NMR (400 MHz, CDCl₃) of 5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole exhibits the following signals:
- δ 7.38 (d, J = 8.8 Hz, 1H, ArH),
- δ 7.24 (d, J = 2.4 Hz, 1H, ArH),
- δ 6.98 (dd, J = 8.8, 2.4 Hz, 1H, ArH),
- δ 6.45 (s, 1H, pyrazole-H),
- δ 4.32 (t, J = 6.8 Hz, 2H, OCH₂),
- δ 3.02 (t, J = 6.8 Hz, 2H, CH₂pyrazole).
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 301.9845 [M+H]⁺ (calculated: 301.9842).
Chemical Reactions Analysis
5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
The applications of {5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}(phenyl)methanone are varied, spanning from its role as a building block in synthesizing complex molecules to its potential therapeutic uses. Pyrazole derivatives, in general, are recognized as pharmacologically important scaffolds with a wide range of biological activities .
Synthesis and Chemical Applications
- Building Block: {5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}(phenyl)methanone serves as a fundamental building block in the creation of more complex molecules.
- Organic Synthesis: It is utilized as a reagent in various organic synthesis processes. The synthesis typically involves creating the pyrazole ring and introducing the dichlorophenoxyethyl group through nucleophilic substitution. The phenylmethanone group is then attached via a Friedel-Crafts acylation reaction.
Potential Biological Activities
- Enzyme Inhibition: The compound may act by interacting with specific molecular targets, such as inhibiting enzymes involved in inflammatory pathways, which could lead to anti-inflammatory effects.
- Antimicrobial Activity: Pyrazole derivatives have demonstrated antimicrobial activity against various bacteria and fungi . Specific compounds have shown inhibitory activity against strains such as E. coli, S. aureus, and others, with varying minimum inhibitory concentration (MIC) values .
- Anticancer Activity: Certain pyrazole derivatives exhibit cytotoxicity and inhibit tubulin assembly, demonstrating potential as anticancer agents . They have shown activity against various cancer cell lines, including lung, breast, and ovarian cancer cells .
Pyrazole Derivatives: A Broader Perspective
- Diverse Activities: Pyrazoles are heterocyclic compounds with a wide array of biological activities, including anti-inflammatory, antiviral, anticancer, antihistaminic, antidepressant, and antifungal properties .
- Drug Development: Pyrazole derivatives are being explored for their potential in treating conditions like arthritis and as inhibitors of enzymes like 5-α-reductase .
- HIV Treatment: Certain pyrazole derivatives have been investigated for their potential in treating HIV by binding to and inhibiting reverse transcriptase, an enzyme crucial for the virus's infectious lifecycle .
Mechanism of Action
The mechanism of action of 5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pyrazole Derivatives
Key Observations :
- Dichlorophenoxy vs. Fluorinated Groups: Fluorinated pyrazoles (e.g., 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole) prioritize enhanced metabolic stability and lipophilicity, while dichlorophenoxy derivatives may favor interactions with hydrophobic enzyme pockets .
- Heterocyclic Cores: 1,2,4-Triazoles () exhibit tautomerism (keto-enol), influencing binding modes, whereas pyrazoles maintain rigidity due to aromaticity .
Key Observations :
- Anticancer Potential: The target compound’s dichlorophenoxy group may mimic the inhibitory role of TCL’s phenol group in InhA or the triazole’s interaction with EGFR, though direct evidence is lacking .
- Antimicrobial Activity: Dichlorophenoxy-containing compounds (e.g., TCL) are potent against bacterial targets, suggesting the target compound could be explored for similar applications .
Key Observations :
- Thermal Stability : Higher melting points in fluorinated derivatives (e.g., 247–248°C for 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol) indicate greater crystallinity compared to chlorinated analogs .
Molecular Docking and Interaction Insights
- Triazole Derivatives: The keto-enol tautomerism of 1,2,4-triazoles () allows adaptive binding to EGFR, whereas rigid pyrazoles may require precise substituent alignment for activity .
Biological Activity
5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring substituted with a 2,4-dichlorophenoxyethyl group. This unique structure contributes to its biological activity, particularly in herbicidal applications and potential therapeutic uses.
The primary mode of action for this compound is its function as a synthetic auxin , a type of plant hormone. It is absorbed through plant leaves and translocated to the meristems, where it disrupts normal growth processes by increasing ethylene biosynthesis. This leads to uncontrolled growth and ultimately death of targeted broad-leaved weeds.
In terms of pharmacological activity, the compound has been investigated for its potential as an antimicrobial and anticancer agent. The phenylsulfonyl group within its structure may interact with specific enzymes or receptors, inhibiting their activity and potentially leading to therapeutic effects against various diseases .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against a variety of bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or function .
Anticancer Activity
Studies have demonstrated that derivatives of this compound may possess anticancer properties. For instance, certain pyrazole derivatives have shown cytotoxic effects on cancer cell lines with IC50 values comparable to established chemotherapeutics. The interaction with specific cancer-related targets is an area of ongoing research .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
- A study assessing the anticancer effects found that certain derivatives inhibited growth in cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) with IC50 values significantly lower than those of standard treatments like doxorubicin .
- Another investigation focused on the antimicrobial properties revealed that the compound displayed effective inhibition against Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other compounds that share structural features:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| 2,4-Dichlorophenoxyacetic acid | Systemic herbicide | Different mechanism; primarily herbicidal |
| Triclosan | Antibacterial and antifungal | Similar dichlorophenoxy group; different target specificity |
The structural differences impart distinct biological activities, making this compound a unique candidate for further exploration in both agricultural and medical fields.
Q & A
Q. What are the established synthetic routes for 5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via cyclocondensation or Vilsmeier–Haack reactions. For example, cyclization of substituted hydrazides using phosphoryl chloride (POCl₃) at elevated temperatures (120–140°C) is a common approach . Optimization of solvent choice (e.g., dichloromethane or DMF) and stoichiometric ratios of precursors (e.g., 2,4-dichlorophenoxyethyl derivatives) is critical. Lower yields (<50%) are often observed due to steric hindrance from the 2,4-dichlorophenoxy group; however, microwave-assisted synthesis can reduce reaction time and improve purity . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., pyrazole ring C=N stretch at ~1600 cm⁻¹ and C-Cl stretches at 700–800 cm⁻¹) .
- NMR : ¹H NMR confirms substitution patterns (e.g., ethyl group protons at δ 1.2–1.5 ppm and aromatic protons at δ 6.8–7.5 ppm). Discrepancies in splitting patterns may arise from dynamic rotational isomerism; variable-temperature NMR can resolve these .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₀Cl₂N₂O). Contradictions in fragmentation patterns require cross-validation with computational tools like Gaussian09 .
Q. What safety protocols are critical during handling and storage of this compound?
Methodological Answer:
- Handling : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/contact. The compound’s chlorinated groups pose toxicity risks (acute oral LD₅₀ ~300 mg/kg in rodents) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture or light, which may hydrolyze the pyrazole ring .
- Spill Management : Neutralize with activated carbon and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity in cyclization reactions . For example, Fukui indices predict electrophilic attack sites on the pyrazole ring, guiding functionalization. Molecular dynamics simulations (MD) assess solvent effects on reaction kinetics, reducing trial-and-error experimentation . Tools like Gaussian or ORCA are recommended for energy barrier analysis .
Q. What strategies address contradictions in biological activity data for this compound?
Methodological Answer:
- Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific toxicity .
- Metabolite Profiling : LC-MS/MS identifies metabolites that may interfere with activity assays. For instance, oxidation of the ethyl group can reduce efficacy .
- Structural Analog Comparison : Compare with analogs like 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole to isolate structure-activity relationships (SAR) .
Q. How can heterogeneous catalysis improve scalability of derivatives for environmental applications?
Methodological Answer:
- Catalyst Design : Use zeolite-supported palladium catalysts for Heck coupling to introduce aryl groups without pyrazole ring degradation .
- Green Chemistry : Supercritical CO₂ as a solvent reduces waste in Suzuki-Miyaura reactions, achieving >80% yield for biphenyl derivatives .
- Reactor Design : Continuous-flow systems minimize byproducts in halogenation steps .
Q. What advanced techniques elucidate environmental fate and degradation pathways?
Methodological Answer:
- Isotopic Labeling : ¹⁴C-labeled compound tracks biodegradation in soil/water systems. Aerobic conditions show faster degradation (t₁/₂ = 14 days) via hydroxylation .
- QSPR Models : Predict bioaccumulation potential (log Kow ~3.5) and ecotoxicity (EC₅₀ for Daphnia magna ~1.2 mg/L) .
- HPLC-UV/MS : Identifies photodegradation products (e.g., 2,4-dichlorophenol) under UV exposure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
